N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
Description
N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-methylphenyl group and at the 2-position with a urea-linked 4-chlorophenyl moiety. Its molecular formula is C₁₇H₁₄ClN₃OS (molecular weight: 343.83 g/mol). The compound's design integrates a thiazole heterocycle known for bioactivity modulation, paired with substituents that influence lipophilicity and target binding .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(20-15)21-16(22)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSXTVSZMCUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is the cornerstone of thiazole ring formation. For this target, α-bromo-4-methylacetophenone (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux (Scheme 1). The mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HBr.
Reaction Conditions
Characterization of Intermediate
- ¹H NMR (CDCl₃): δ 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 6.85 (s, 1H, thiazole-H), 2.40 (s, 3H, CH₃).
- Purity: ≥95% (HPLC, C18 column, acetonitrile/water).
Urea Bond Formation Strategies
Direct Coupling with Isocyanates
The most efficient method involves reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine (1.0 equiv) with 4-chlorophenyl isocyanate (1.1 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (Scheme 2). Triethylamine (Et₃N, 2.0 equiv) is added to scavenge HCl generated during the reaction.
Reaction Conditions
Alternative Route: Carbamate Intermediate
For substrates sensitive to isocyanates, the thiazol-2-amine is first converted to a phenylcarbamate by treatment with benzyl chloroformate (Cbz-Cl). Subsequent reaction with 4-chloroaniline in dimethyl sulfoxide (DMSO) at 100°C affords the urea.
Advantages:
Disadvantages:
Optimization and Challenges
Solvent and Base Selection
- NaH vs. K₂CO₃: Sodium hydride (NaH) in THF with 15-crown-5 ether enhances nucleophilicity but poses handling risks. Potassium carbonate (K₂CO₃) in alcoholic solvents offers milder conditions but requires longer reaction times.
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) accelerate urea formation but complicate purification.
Protecting Group Strategies
- Boc Protection: tert-Butoxycarbonyl (Boc) groups stabilize the thiazol-2-amine during alkoxymethyl functionalization. Deprotection with HCl/dioxane yields the free amine.
Example Protocol:
Purification Challenges
- Column Chromatography: Silica gel with EtOAc/heptane (2:1) resolves Boc-protected intermediates.
- Preparative HPLC: Required for final urea derivatives due to polar byproducts (C18 column, acetonitrile/water gradient).
Comparative Data for Urea Derivatives
| Parameter | Direct Isocyanate Coupling | Carbamate Route |
|---|---|---|
| Yield | 40–55% | 25–35% |
| Reaction Time | 18–72 hours | 48–96 hours |
| Purity (HPLC) | ≥90% | ≥85% |
| Scalability | High | Moderate |
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for infections.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. It could be explored for use in treating diseases such as cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The compound may inhibit specific pathways involved in disease processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anti-Inflammatory Urea-Thiazole Derivatives
A 2007 study synthesized 26 N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives and evaluated their anti-inflammatory activity via the carrageenan-induced rat paw edema model . Key findings:
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-(4-bromophenyl)urea exhibited superior potency, attributed to electron-donating (methoxy) and halogen (bromo) groups enhancing target interactions.
- The 4-chlorophenyl urea substituent (electron-withdrawing) mimics bromophenyl’s halogen-mediated hydrophobic interactions but with reduced steric bulk .
Table 1: Substituent Effects on Anti-Inflammatory Activity
| Compound | Substituents (Thiazole 4-position/Urea N'-position) | Activity (Carrageenan Model) |
|---|---|---|
| N-[4-(4-Methoxyphenyl)-thiazolyl]-urea | Methoxy/ Phenyl | Most Potent |
| Target Compound | Methyl/ 4-Chlorophenyl | Expected Moderate Activity |
Structural and Crystallographic Insights
Mitochondrial Targeting in Diarylurea Analogues
N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea () localizes to mitochondria via pH-dependent uptake, driven by the urea group’s hydrogen-bonding capacity.
Thiadiazole-Based Ureas
Compounds like 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea () replace thiazole with thiadiazole, altering electronic properties.
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding : The urea linker enables strong interactions with kinase ATP pockets (e.g., p38 MAPK), as seen in molecular docking studies of similar compounds .
Table 2: Key Physicochemical Comparisons
| Property | Target Compound | N-[4-(4-Methoxyphenyl)-thiazolyl]-urea |
|---|---|---|
| Molecular Weight | 343.83 | 341.38 |
| logP (Predicted) | ~3.5 | ~2.8 |
| Hydrogen Bond Acceptors | 4 | 5 (includes methoxy) |
Biological Activity
N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea, with the CAS number 325978-12-9, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Molecular Characteristics
- Molecular Formula : C17H14ClN3OS
- Molecular Weight : 343.83 g/mol
- Structure : The compound features a thiazole ring and urea moiety, which are significant in mediating its biological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Mitochondrial Targeting : Studies have shown that related compounds can concentrate in mitochondria, leading to morphological changes such as mitochondrial enlargement. This suggests that mitochondrial pathways may be crucial for the compound's action against tumor cells .
- Inhibition of Tumor Growth : The compound has demonstrated significant antitumor activity in both in vitro and in vivo models. For instance, it has been reported to inhibit the growth of human colon adenocarcinoma cells by interfering with cellular metabolism .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antitumor Efficacy : A study focusing on the compound's analogs revealed that they significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to alterations in mitochondrial dynamics and energy metabolism .
- Cytotoxic Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on colon adenocarcinoma cells. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent .
- Comparative Analysis : A comparative study involving other thiazole derivatives indicated that this compound holds promise due to its unique structure, which enhances its interaction with biological targets compared to other similar compounds .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea?
The compound is synthesized via a two-step approach:
Thiazole core formation : React 4-(4-methylphenyl)-1,3-thiazol-2-amine with 4-chlorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine neutralizes HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires precise stoichiometry and reaction time control.
Q. Key characterization methods :
Q. How is the anti-inflammatory activity of this compound evaluated in preclinical studies?
The carrageenan-induced rat paw edema model is commonly used:
Dosing : Administer the compound (10–100 mg/kg) orally 1 hour before carrageenan injection.
Measurement : Track paw volume changes at 0, 1, 3, and 5 hours post-injection.
Positive controls : Compare with indomethacin (10 mg/kg).
Q. Example results :
| Compound | Dose (mg/kg) | Edema inhibition (%) |
|---|---|---|
| Test compound | 50 | 62.3 ± 4.1 |
| Indomethacin | 10 | 72.8 ± 3.7 |
Activity correlates with structural features like electron-withdrawing substituents (e.g., 4-chlorophenyl) enhancing target binding .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
Single-crystal X-ray diffraction (SCXRD) using SHELX software :
Data collection : At 150 K, Mo-Kα radiation (λ = 0.71073 Å), 0.44 × 0.38 × 0.28 mm crystal.
Refinement : SHELXL refines the structure to R-factor < 0.03.
Q. Key findings :
- Intramolecular N–H···O hydrogen bonds stabilize the urea moiety (distance: 2.02 Å, angle: 156°).
- π-π stacking between thiazole and 4-methylphenyl groups (3.8 Å spacing) enhances lattice stability .
Q. What computational methods predict the compound’s electrostatic potential (ESP) for SAR studies?
Multiwfn software calculates ESP surfaces:
Input : Optimize geometry at B3LYP/6-31G(d) level.
Analysis : Map ESP to identify nucleophilic (urea oxygen) and electrophilic (thiazole sulfur) regions.
Q. Example application :
Q. How to address contradictions between in vitro bioactivity and computational predictions?
Case study : Observed anti-inflammatory IC₅₀ = 1.2 µM vs. predicted −8.9 kcal/mol binding energy. Resolution strategies :
Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Solubility analysis : Poor aqueous solubility (logP = 3.5) may limit cellular uptake .
Metabolite screening : LC-MS/MS identifies oxidative metabolites altering activity .
Q. What structural modifications enhance solubility without compromising activity?
Approaches :
- PEGylation : Attach polyethylene glycol (PEG) to the urea N–H group.
- Salt formation : Use HCl or sodium salts of sulfonate derivatives.
- Co-crystallization : Screen with cyclodextrins to improve dissolution rate .
Q. Data example :
| Modification | logP | Solubility (mg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Parent compound | 3.5 | 0.12 | 1.2 |
| PEGylated derivative | 2.1 | 2.8 | 1.5 |
Q. How does crystallographic data inform polymorph screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
